molecular formula C5H11N3Si B8379057 TMS-triazole

TMS-triazole

Cat. No.: B8379057
M. Wt: 141.25 g/mol
InChI Key: SJZNRVUBNAJWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trimethylsilyl-1,2,4-triazole (Cas 18293-54-4) is a versatile organosilicon reagent with significant utility in synthetic and medicinal chemistry research . Its molecular formula is C5H11N3Si, with a molecular weight of 141.25 g/mol . This compound is characterized by a density of 0.98 g/mL and a boiling point of 73-75°C at 12 mmHg, presenting as a moisture-sensitive liquid with a flash point of -5°C, which necessitates careful handling and storage under inert atmospheres such as Argon . In research, TMS-triazole serves as a key building block for the construction of more complex triazole-containing molecules . The triazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, which include antimicrobial, antifungal, anticancer, and antiviral properties . Specifically, triazole derivatives function as frontline antifungal agents (e.g., Voriconazole, Posaconazole) by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, thereby disrupting ergosterol biosynthesis . Recent studies also highlight the role of triazole-based compounds as novel bacterial topoisomerase inhibitors, showing potent activity against pathogens like Mycobacterium tuberculosis , and their potential as inhibitors of biofilm formation in resistant fungal strains . The trimethylsilyl group can act as a protecting group or a versatile handle in metal-catalyzed coupling reactions and click chemistry, facilitating the efficient synthesis of diverse molecular libraries for drug discovery and material science applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

trimethyl(2H-triazol-4-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3Si/c1-9(2,3)5-4-6-8-7-5/h4H,1-3H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZNRVUBNAJWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

TMS-triazole derivatives have been synthesized and evaluated for their anticancer properties. A notable study demonstrated that 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives exhibited potent cytotoxicity against cancer cell lines, outperforming standard drugs like doxorubicin and 5-fluorouracil. The compounds displayed IC50 values ranging from 1.95 to 4.24 µM for thymidylate synthase inhibition, indicating strong potential as anticancer agents .

1.2 Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has also been extensively studied. For instance, a series of pyridine-1,2,4-triazole derivatives demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship (SAR) studies indicated that specific modifications enhanced their antimicrobial potency .

1.3 Antiviral Applications

Recent research highlighted the effectiveness of 1,2,3-triazole derivatives against viral infections. Compounds designed to inhibit the main protease of SARS-CoV-2 showed promising binding affinities and potential as therapeutic agents for COVID-19 .

Compound Target Activity IC50 (µM)
Thymol-1,3,4-oxadiazoleThymidylate SynthaseAnticancer1.95 - 4.24
Pyridine-1,2,4-triazoleMycobacterium tuberculosisAntimicrobialNot specified
1,2,3-triazole derivativeSARS-CoV-2 Main ProteaseAntiviralNot specified

Agricultural Applications

TMS-triazoles have also found applications in agriculture as fungicides and herbicides. The introduction of mefentrifluconazole as a new fungicide exemplifies the potential of triazole derivatives in crop protection . These compounds exhibit broad-spectrum activity against various fungal pathogens.

Materials Science Applications

In materials science, TMS-triazoles are being explored for their properties in creating thermally stable energetic materials. Research has shown that polynitro-containing triazoles can be synthesized effectively and possess desirable stability characteristics for use in explosives and propellants .

Case Study 1: Anticancer Activity of Benzimidazole-Triazole Hybrids

A series of benzimidazole-1,2,3-triazole hybrids were synthesized to evaluate their potential as anticancer agents targeting G-quadruplex DNA structures. The study utilized molecular docking and biophysical experiments to assess binding affinities and cytotoxic effects on cancer cell lines .

Case Study 2: Antitubercular Activity

Pyridine-1,2,4-triazole derivatives were systematically tested against various strains of Mycobacterium tuberculosis. Structural modifications were analyzed through molecular docking studies to predict their inhibitory effects on cytochrome P450 enzymes associated with mycobacterial activity .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

TMS-alkynes undergo desilylation-cycloaddition with azides under copper catalysis to form 1,4-disubstituted 1,2,3-triazoles.

  • Reagents : CuI (10 mol%) or CuF₂ (10 mol%) with tetrabutylammonium fluoride (TBAF) as a desilylating agent .

  • Conditions : Ambient temperature or 65°C in CH₃CN or THF .

  • Yields : 75–99% for aromatic and alkyl azides (Table 1) .

Mechanism :

  • TMS-alkyne desilylation generates terminal alkynes.

  • Cu-catalyzed 1,3-dipolar cycloaddition with azides forms triazoles .

Ru-Catalyzed Cycloaddition

Ruthenium catalysts (e.g., Cp*RuCl(PPh₃)₂) enable 1,5-regioselective triazole synthesis from TMS-alkynes and azides .

  • Key feature : No desilylation required; TMS acts as a directing group .

Desilylation-Coupled Functionalization

TMS-triazoles serve as intermediates for further derivatization.

Nucleophilic Substitution

5-Iodo-4-TMS-triazoles react with nucleophiles (e.g., NaN₃, amines) to yield 1,5-disubstituted triazoles .

  • Example :

    SubstrateNucleophileProductYield
    5-Iodo-4-TMS-triazoleNaN₃1,5-Disubstituted triazole92%
    5-Iodo-4-TMS-triazoleBenzylamine1,5-Disubstituted triazole88%

Oxidative Coupling

At 60°C, TMS-triazoles undergo aerobic oxidative coupling to form 5-alkynyl-1,2,3-triazoles via triazolyl–copper intermediates .

Regioselectivity Control

TMS groups direct regiochemical outcomes:

  • Cu Catalysis : 1,4-Regioselectivity via in situ desilylation .

  • Ru Catalysis : 1,5-Regioselectivity without desilylation .

Example :

CatalystRegioselectivitySubstrate CompatibilityYield Range
CuI/Phen1,4-DisubstitutedAromatic/alkyl azides75–99%
Cp*RuCl(PPh₃)₂1,5-DisubstitutedTerminal alkynes80–91%

Mechanistic Insights

  • Desilylation Pathways : TBAF or CuF₂ cleaves Si–C bonds, generating reactive alkynes .

  • Radical Intermediates : TMS-triazoles participate in radical-based cyclizations under I₂/TBPB systems .

Comparative Data

Table 1: Yields of 4-CF₃-1,2,3-Triazoles from TMS-Triazole Precursors

EntryAzide SubstituentProductYield (%)
1Phenyl3a99
24-MeO-C₆H₄3b95
34-NO₂-C₆H₄3c85
4Adamantyl3d52

Table 2: Substrate Scope in Cu-Catalyzed Desilylation-Cycloaddition

AlkyneAzideTriazole ProductYield (%)
TMS-C≡CPhBenzyl azide1,4-Disubstituted92
TMS-C≡CCO₂Me4-NO₂-C₆H₄N₃1,4-Disubstituted88

Challenges and Limitations

  • Sensitivity to Moisture : TMS groups require anhydrous conditions .

  • Catalyst Loading : CuI/Phen systems need 10 mol% catalyst for optimal yields .

Comparison with Similar Compounds

1,2,3-Triazole vs. 1,2,4-Triazole

  • 1,2,3-Triazole : Characterized by adjacent nitrogen atoms, this isomer is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Its planar structure enables strong dipole interactions and hydrogen bonding, making it valuable in drug design .
  • 1,2,4-Triazole: Features non-adjacent nitrogen atoms and is prevalent in clinical antifungals (e.g., fluconazole). Its metabolic stability and bioavailability are well-documented, with broad-spectrum activity against fungal enzymes like lanosterol 14α-demethylase .
  • For example, the TMS moiety may reduce water solubility but improve membrane permeability, a trade-off critical for drug delivery .

Substitution Patterns

  • 1,4-Disubstituted triazoles (e.g., in ): These derivatives exhibit conformational rigidity, enhancing target selectivity. The TMS group in analogous compounds could further stabilize active conformations or hinder metabolic degradation .

Pharmacological Comparison with Thiazoles

Thiazoles, five-membered rings with one sulfur and one nitrogen atom, differ from triazoles in electronic and biological profiles:

  • Mechanism of Action: Thiazoles (e.g., thiamine) often interact with enzymes via sulfur-mediated hydrogen bonding or covalent modifications. Triazoles, with multiple nitrogen atoms, engage in diverse non-covalent interactions (e.g., π-stacking, dipole interactions) .
  • Therapeutic Applications: Thiazoles: Found in antibiotics (e.g., sulfathiazole) and antihypertensives (e.g., tiazofurin). Their sulfur atom contributes to redox activity and metal chelation . Triazoles: Dominant in antifungals (e.g., voriconazole) due to selective cytochrome P450 inhibition. TMS-triazole’s silicon group could redirect bioactivity toward non-fungal targets, though evidence is speculative .

Data Tables

Table 1. Key Features of Triazoles and Analogues

Compound Core Structure Pharmacological Role Synthetic Method Notable Properties
This compound 1,2,3-triazole + TMS Synthetic intermediate/protecting group Silylation of triazoles High lipophilicity, steric bulk
Fluconazole 1,2,4-triazole Antifungal Cyclocondensation CYP450 inhibition, high bioavailability
Thiazole derivatives Thiazole Antibacterial, antiviral Hantzsch thiazole synthesis Sulfur-mediated redox activity

Preparation Methods

Nano-Cu⁰/Fe₃O₄-Catalyzed Regioselective Synthesis

The CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction remains the most widely employed strategy for 1,2,3-triazole synthesis. A notable advancement involves the use of nano-Cu⁰/Fe₃O₄ as a magnetically recoverable catalyst, enabling a one-pot tandem reaction between terminal alkynes and TMSN₃. This method achieves 96% yield with broad substrate tolerance, including aromatic, aliphatic, and heteroaromatic alkynes. The catalyst facilitates regioselective formation of 1,4-disubstituted triazoles via a triazolyl–copper intermediate, which undergoes aerobic oxidative coupling (Scheme 1B).

Key Conditions

  • Catalyst : Nano-Cu⁰/Fe₃O₄ (5 mol%)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 80°C

  • Yield : 53–96%

Cuprous Chloride-Mediated Regiocontrol

Pengli Bao et al. demonstrated that adjusting CuCl loading selectively produces 1,4- or 2,4-disubstituted triazoles. At 0.2 equiv CuCl , 1,4-disubstituted products dominate (86% yield), whereas 0.5 equiv CuCl favors 2,4-disubstituted isomers. This method leverages tert-butanol peroxide as an oxidant and ethers as dual solvents/reactants, showcasing exceptional functional group tolerance.

Silver-Catalyzed Synthesis Approaches

Silver Sulfate-Mediated Vinyl Triazole Formation

Min Zhang et al. developed a three-component reaction using Ag₂SO₄ (10 mol%) to synthesize N1-vinyl-1,2,3-triazoles from alkynes, TMSN₃, and 1,3-diketones. The reaction proceeds via a vinyl azide intermediate, which undergoes cycloaddition and subsequent aromatization to yield triazoles in 82% yield (Scheme 3C). NaHCO₃ acts as a base, ensuring mild conditions (70°C) and compatibility with electron-rich and electron-deficient substrates.

Three-Component Reactions with Diverse Catalysts

Radical-Initiated Triazole Construction

A radical-based pathway was identified in the Cu/I-catalyzed cyclization of N-tosylhydrazones with anilines. The mechanism involves the formation of a vinyldiazene intermediate, which undergoes aza-Michael addition and radical cyclization to produce 1,2,3-triazoles (Scheme 9F). This method avoids traditional dipolar cycloadditions, instead relying on single-electron transfer (SET) processes mediated by Cu/I redox pairs.

I₂/TBPB Oxidative Coupling

Cai et al. reported a metal-free approach using I₂ (20 mol%) and tert-butyl peroxybenzoate (TBPB) to synthesize 1,4-diaryl triazoles from N-tosylhydrazones and anilines. The reaction proceeds via iodine-mediated dehydrogenative cyclization, yielding triazoles in 89% yield (Scheme 9D). Density functional theory (DFT) calculations confirm that the rate-determining step involves intramolecular hydrogen transfer.

Advanced Applications in Nucleotide Chemistry

Triazole-Linked Dinucleotide Synthesis

A CuAAC-based protocol was employed to synthesize triazole-linked locked nucleic acids (LNAs). Azidonucleosides and 5′-ethynyl nucleosides react in a THF/t-BuOH/H₂O mixture with CuSO₄/Na ascorbate, yielding dinucleotides in 91–92% yield (Source 3). This method preserves base-pairing specificity, as demonstrated by melting temperature analyses with complementary RNA strands.

Comparative Analysis of Methodologies

Method Catalyst Conditions Yield Regioselectivity
Nano-Cu⁰/Fe₃O₄Cu⁰/Fe₃O₄80°C, DMSO≤96%1,4-Disubstituted
Ag₂SO₄-MediatedAg₂SO₄70°C, NaHCO₃82%N1-Vinyl
I₂/TBPB OxidativeI₂110°C, TBPB89%1,4-Diaryl
Radical CyclizationCu/I100°C, DMF75%1,2,3-Triazole

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